molecular formula C13H21NO B8673776 N-Hexyl-2-methoxyaniline CAS No. 65570-21-0

N-Hexyl-2-methoxyaniline

Cat. No.: B8673776
CAS No.: 65570-21-0
M. Wt: 207.31 g/mol
InChI Key: INUWCGDBYLEGDT-UHFFFAOYSA-N
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Description

N-Hexyl-2-methoxyaniline, identified by CAS number 65570-21-0, is a research chemical with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . This compound is an N-hexyl derivative of 2-methoxyaniline (o-anisidine), a well-known scaffold used in the synthesis of more complex molecules . Its structure, featuring an aniline ring substituted with a methoxy group at the ortho position and a hexyl chain on the nitrogen, makes it a valuable intermediate in organic and medicinal chemistry research. The primary research application of this compound is as a versatile building block in solid-phase and solution-phase synthesis. Researchers utilize such o-anisidine derivatives to construct diverse compound libraries for screening and development . The compound serves as a key precursor in the exploration of new chemical entities, particularly in the manufacture of dyes and specialized chemicals . As a derivative of o-anisidine, it is critical to handle this compound with appropriate safety precautions. o-Anisidine is classified as a potential occupational carcinogen and is hazardous upon ingestion, skin contact, or inhalation . It is imperative to consult the Safety Data Sheet (SDS) prior to use. This compound is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic or therapeutic use in humans or animals, nor is it for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65570-21-0

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-hexyl-2-methoxyaniline

InChI

InChI=1S/C13H21NO/c1-3-4-5-8-11-14-12-9-6-7-10-13(12)15-2/h6-7,9-10,14H,3-5,8,11H2,1-2H3

InChI Key

INUWCGDBYLEGDT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=CC=CC=C1OC

Origin of Product

United States

Synthetic Methodologies and Strategies for N Hexyl 2 Methoxyaniline

Direct N-Arylation Approaches

Direct N-arylation methods involve the formation of the C(aryl)-N bond in a single step from an aryl precursor and an amine. These are often the most efficient routes to N-substituted anilines.

Palladium-Catalyzed Amination of Aryl Halides and Triflates

The Buchwald-Hartwig amination is a powerful and widely used method for the synthesis of aryl amines from aryl halides and triflates. orgsyn.orgwikipedia.org This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance. wikipedia.orgnih.gov The synthesis of N-hexyl-2-methoxyaniline can be achieved by the coupling of hexylamine (B90201) with a suitable 2-methoxyphenyl electrophile, such as 2-chloroanisole (B146271) or 2-bromoanisole.

The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-aryl amine and regenerates the Pd(0) catalyst. libretexts.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective. orgsyn.orgresearchgate.net For instance, ligands like (±)-BINAP have been successfully employed in the amination of aryl bromides. orgsyn.org

A typical procedure involves heating a mixture of the aryl halide, the amine, a palladium source (like tris(dibenzylideneacetone)dipalladium(0)), a phosphine ligand, and a base (such as sodium tert-butoxide) in an appropriate solvent like toluene. orgsyn.orgorgsyn.org One reported synthesis of this compound from 2-chloroanisole and hexylamine resulted in an 81% yield after purification. researchgate.netresearchgate.net

Table 1: Examples of Palladium-Catalyzed Synthesis of N-Alkyl Anilines

Aryl HalideAmineCatalyst SystemBaseYield
2-ChloroanisoleHexylamineNot SpecifiedNot Specified81% researchgate.netresearchgate.net
4-Bromo-3,5-dimethylphenoln-HexylaminePd₂(dba)₃ / BINAPNaOtBu95% orgsyn.orgorgsyn.org
3-ChloropyridineBenzylamineNot SpecifiedNot Specified90% researchgate.net
2-ChloropyrazineMorpholineNot SpecifiedNot Specified88% researchgate.net

Copper-Catalyzed C(aryl)–N Bond Formation

The Ullmann condensation, a copper-catalyzed reaction, provides an alternative to palladium-based methods for C(aryl)-N bond formation. organic-chemistry.org This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base, often at elevated temperatures. thieme-connect.de While classic Ullmann conditions can be harsh, modern advancements have introduced milder and more efficient protocols, often employing ligands to facilitate the coupling. researchgate.net

For the synthesis of this compound, this would involve the reaction of 2-haloanisole (e.g., 2-iodoanisole (B129775) or 2-bromoanisole) with hexylamine using a copper catalyst. The use of ligands such as 1,2-cyclohexanediamine (B1199290) can significantly improve the efficiency of these reactions. organic-chemistry.org A study reported the use of a CuI/2-aminopyridine (B139424) 1-oxide system for the amination of aryl chlorides with aliphatic amines, although a trial with 4-chloroanisole (B146269) and n-hexylamine using 2-aminopyridine as the ligand did not yield the desired product. hynu.cn However, copper sulfate (B86663) has been shown to be an effective catalyst for the N-arylation of various amines with aryliodonium ylides in water. beilstein-journals.org

Photoredox and Copper-Catalyzed Decarboxylative C(sp3)–N Coupling Reactions

A more recent and innovative approach involves the synergistic use of photoredox and copper catalysis for the decarboxylative coupling of alkyl carboxylic acids with anilines. epfl.chresearchgate.net This method allows for the formation of C(sp3)-N bonds from readily available starting materials. epfl.chprinceton.edu The reaction proceeds via the formation of an alkyl radical from the carboxylic acid, which is then intercepted by a copper-aniline complex.

The process typically employs a photocatalyst, such as an iridium or ruthenium complex, or a more cost-effective organic dye like 4CzIPN, in conjunction with a copper catalyst (e.g., CuCl). acs.orgorganic-chemistry.org The reaction is initiated by the photoexcited catalyst, which engages in a single-electron transfer with the activated carboxylic acid (often as an N-hydroxyphthalimide ester). The resulting alkyl radical then participates in the copper-catalyzed C-N bond formation. This method has been successfully applied to synthesize a variety of N-alkylanilines with good functional group tolerance. researchgate.netorganic-chemistry.org A specific procedure using an organic photocatalyst in tandem with a copper catalyst has been reported for the synthesis of this compound. epfl.ch

Indirect Synthesis Pathways

Indirect methods involve multi-step sequences to arrive at the target molecule, often utilizing classic organic reactions and rearrangements.

Smiles Rearrangement Protocols for this compound

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that can be used to synthesize N-substituted anilines from phenolic precursors. ijacskros.comderpharmachemica.comderpharmachemica.com This method involves the conversion of a phenol (B47542) into an ether, which then undergoes rearrangement to form the C-N bond. derpharmachemica.comresearchgate.net

A general strategy involves the reaction of a phenol with a haloacetamide derivative to form an O-aryl ether. This intermediate, upon treatment with a base, undergoes the Smiles rearrangement to yield an N-aryl amide, which can then be hydrolyzed to the desired N-alkylaniline. derpharmachemica.com A variation of this approach utilizes a solid resin like Amberlite IR-400 as a reusable catalyst. ijacskros.com While a direct synthesis of this compound via this method is not explicitly detailed in the provided context, the general applicability of the Smiles rearrangement for preparing N-alkylanilines from phenols suggests its potential. ijacskros.comderpharmachemica.comvixra.org

Reduction of Related Amide Precursors to N-Substituted Anilines

Another indirect route to this compound involves the synthesis and subsequent reduction of an appropriate amide precursor. For example, N-(2-methoxyphenyl)hexanamide can be prepared and then reduced to the target secondary amine. The initial amide can be synthesized through the acylation of 2-methoxyaniline with hexanoyl chloride or a related activated carboxylic acid derivative.

The reduction of the amide can be achieved using various reducing agents. Common reagents for this transformation include metal hydrides such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes like borane-dimethyl sulfide (B99878) (BH₃·SMe₂). google.com The choice of reducing agent can be critical to ensure the chemoselective reduction of the amide carbonyl without affecting other functional groups present in the molecule.

Sustainable Chemistry Principles in this compound Synthesis

The synthesis of specialty chemicals like this compound is increasingly being scrutinized through the lens of sustainable and green chemistry. The goal is to develop synthetic routes that are not only efficient but also minimize environmental impact by reducing waste, avoiding hazardous materials, and improving energy efficiency. Key strategies that align with these principles for the synthesis of this compound include catalytic reductive amination, "borrowing hydrogen" catalysis, biocatalysis, and the use of alternative energy sources like microwave irradiation. These methods offer significant advantages over traditional synthetic pathways, which often rely on stoichiometric reagents and harsh reaction conditions.

Catalytic Reductive Amination

Catalytic reductive amination represents a highly atom-economical and environmentally benign method for the formation of C-N bonds. This one-pot reaction typically involves the condensation of an amine (2-methoxyaniline) with a carbonyl compound (hexanal) to form an intermediate imine, which is then reduced in situ to the desired secondary amine, this compound. This approach avoids the pre-synthesis and isolation of the imine and often utilizes non-toxic reducing agents.

Recent research has focused on developing catalysts that are efficient, selective, and operate under mild conditions. Metal-free catalysis, for instance, has gained traction. The use of B(C6F5)3 as a water-tolerant catalyst for the reductive amination of arylamines with aldehydes has been reported. In one study, the reductive amination of aniline (B41778) with hexanal (B45976) was achieved with moderate conversion using a hydrosilane as the reductant. acs.org This methodology is notable for its operational simplicity and the avoidance of transition metals. acs.orgacs.org

Furthermore, the use of heterogeneous catalysts is a cornerstone of green chemistry as it simplifies product purification and allows for catalyst recycling. For example, palladium supported on carbon (Pd/C) has been used in nanomicelles in water for the reductive amination of a broad range of substrates with high yields under mild conditions. organic-chemistry.org Another approach involves the use of recyclable solid acid catalysts, such as Aquivion-Fe, to promote the initial imine formation, followed by reduction with sodium borohydride. unimi.it The primary role of such catalysts is to facilitate the formation of the imine intermediate. unimi.it

Table 1: Catalytic Reductive Amination Approaches

Catalyst SystemReactantsReducing AgentKey Sustainable FeaturesReference
B(C6F5)3Aniline + HexanalHydrosilaneMetal-free, water-tolerant catalyst. acs.org
Pd/C in nanomicellesAldehydes/Ketones + AminesTriethylsilaneReaction in water, low catalyst loading, mild conditions. organic-chemistry.org
Aquivion-FeBenzaldehyde + AnilineSodium BorohydrideRecyclable solid acid catalyst, promotes imine formation. unimi.it

"Borrowing Hydrogen" Catalysis

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a powerful and elegant approach for the N-alkylation of amines with alcohols, generating only water as a byproduct. rsc.orgcsic.es This process involves the temporary abstraction of hydrogen from an alcohol (e.g., hexanol) by a transition-metal catalyst to form an aldehyde intermediate in situ. This aldehyde then condenses with an amine (2-methoxyaniline) to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen.

This methodology avoids the use of toxic and waste-generating alkylating agents like alkyl halides. rsc.org Research has demonstrated the efficacy of various catalytic systems, including those based on earth-abundant metals like iron and nickel, which are preferable from an environmental and economic standpoint. rsc.org For instance, iron complexes have been shown to effectively catalyze the N-alkylation of anilines with a range of alcohols. rsc.org Similarly, nickel-based catalysts have been employed for the N-alkylation of arylamines with primary alcohols. rsc.org Ruthenium-based catalysts are also highly efficient for this transformation, often performed in water, which is an ideal green solvent. rsc.org

Table 2: "Borrowing Hydrogen" Catalysis for N-Alkylation of Anilines

Catalyst TypeExample SubstratesKey Sustainable FeaturesReference
Iron-basedAniline + Benzyl alcoholEarth-abundant metal, high atom economy. rsc.org
Nickel-basedArylamines + Primary alcoholsEarth-abundant metal, avoids toxic reagents. rsc.org
Ruthenium-basedp-Anisidine + CyclohexanolHigh efficiency, potential for reaction in water. rsc.org

Biocatalysis

The use of enzymes as catalysts offers unparalleled selectivity under mild reaction conditions in aqueous media, representing the pinnacle of green chemistry. For the synthesis of this compound, biocatalytic cascades involving reductive aminases (RedAms) are particularly promising. acs.org These cascades can perform N-alkylation using either primary alcohols or carboxylic acids as the alkylating agent. acs.org

In one such system, a RedAm is combined with an alcohol oxidase. The oxidase converts a primary alcohol (hexanol) to the corresponding aldehyde, which then serves as the substrate for the RedAm to alkylate the amine (2-methoxyaniline). acs.org This approach is redox-neutral and avoids harsh chemicals and conditions. nih.gov Another variation involves coupling a RedAm with a carboxylic acid reductase (CAR), allowing for the direct use of carboxylic acids (hexanoic acid) for the N-alkylation of amines. acs.org The development of engineered enzymes continues to expand the substrate scope and efficiency of these biocatalytic routes, making them increasingly viable alternatives to traditional chemical synthesis. nih.gov

Table 3: Biocatalytic Approaches for N-Alkylation

Enzyme SystemAlkylating AgentKey Sustainable FeaturesReference
Reductive Aminase + Alcohol OxidasePrimary AlcoholsRedox-neutral cascade, aqueous conditions, high selectivity. acs.orgnih.gov
Reductive Aminase + Carboxylic Acid ReductaseCarboxylic AcidsDirect use of carboxylic acids, mild conditions. acs.org
Engineered Tryptophan SynthaseSerine derivativesHigh chemo- and regioselectivity, potential for novel transformations. nih.gov

Microwave-Assisted Synthesis

Microwave irradiation is an alternative energy source that can significantly accelerate chemical reactions, often leading to higher yields and purities with reduced reaction times. researchgate.nettandfonline.com This energy efficiency is a key principle of green chemistry. Microwave-assisted synthesis has been successfully applied to the production of anilines. nih.govresearchgate.net For instance, methods have been developed for the amination of activated aryl halides using aqueous ammonia (B1221849) under microwave heating, completely avoiding the need for transition-metal catalysts, ligands, and organic solvents. nih.govresearchgate.net While this specific route may not be the most direct for this compound, it highlights the potential of microwave technology to create more sustainable synthetic protocols. The application of microwave heating to the aforementioned catalytic methods, such as reductive amination, can further enhance their green credentials by reducing energy consumption and reaction times. unito.it

Advanced Spectroscopic and Analytical Characterization of N Hexyl 2 Methoxyaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-Hexyl-2-methoxyaniline, ¹H and ¹³C NMR, complemented by two-dimensional techniques, offer a complete picture of the atomic connectivity and chemical environment.

The ¹H NMR spectrum of this compound provides detailed information about the number, environment, and connectivity of protons in the molecule. The chemical shifts are influenced by the electron-donating effects of the amino and methoxy (B1213986) groups and the alkyl chain. Based on data from analogous compounds like N-hexylaniline and 2-methoxyaniline, the expected chemical shifts (δ) are predicted. arkat-usa.org

The aromatic protons on the substituted benzene (B151609) ring are expected to appear in the range of δ 6.6-7.2 ppm. The methoxy group introduces a sharp singlet at approximately δ 3.8 ppm. The protons of the hexyl group will exhibit characteristic multiplets in the upfield region (δ 0.9-3.2 ppm), with the terminal methyl group appearing as a triplet around δ 0.9 ppm. The two protons on the nitrogen-adjacent carbon (N-CH₂) will be shifted downfield to around δ 3.1 ppm due to the deshielding effect of the nitrogen atom. The N-H proton itself would likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic H6.6 - 7.2m (multiplet)-
NH~3.6 (broad)s (singlet)-
OCH₃~3.8s (singlet)-
N-CH₂-(CH₂)₄-CH₃~3.1t (triplet)~7.0
N-CH₂-CH₂-(CH₂)₃-CH₃~1.6p (quintet)~7.0
-(CH₂)₃-CH₂-CH₃~1.4m (multiplet)-
-CH₂-CH₃~0.9t (triplet)~7.0

The ¹³C NMR spectrum reveals the carbon framework of this compound. Aromatic carbons typically resonate between δ 110-160 ppm. oregonstate.edu The carbon attached to the methoxy group (C-OCH₃) is expected to be significantly downfield, while the carbon attached to the nitrogen (C-N) will also be influenced by the substituent. The aliphatic carbons of the hexyl chain will appear in the upfield region (δ 14-45 ppm). Data from related N-alkylanilines and 2-methoxyaniline help in predicting these shifts. chemicalbook.comresearchgate.net

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-N~148
Aromatic C-OCH₃~147
Aromatic C-H110 - 122
OCH₃~55
N-CH₂-(CH₂)₄-CH₃~44
N-CH₂-CH₂-(CH₂)₃-CH₃~32
N-(CH₂)₂-CH₂-(CH₂)₂-CH₃~29
N-(CH₂)₃-CH₂-CH₂-CH₃~27
-CH₂-CH₃~23
-CH₃~14

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons in the hexyl chain (e.g., between N-CH₂ and the adjacent CH₂) and between neighboring protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton-carbon pairs (¹H-¹³C). This technique would definitively link each proton signal of the hexyl chain and the aromatic ring to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, HMBC would show a correlation from the methoxy protons (OCH₃) to the aromatic carbon they are attached to (C-OCH₃), and from the N-CH₂ protons to the aromatic C-N carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound would display characteristic absorption bands for its key functional groups. Data from similar compounds like N-hexylaniline and 4-hexylaniline (B1328933) provide reference points for these vibrational frequencies. nih.govnih.gov

N-H Stretch : A moderate, sharp absorption band is expected around 3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C-H (aliphatic) Stretch : Strong absorption bands between 2850-2960 cm⁻¹ will be present, indicative of the C-H stretching vibrations within the hexyl group.

C=C (aromatic) Stretch : Several weaker bands in the 1500-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring.

C-N Stretch : The stretching vibration of the aromatic amine C-N bond typically appears in the 1250-1350 cm⁻¹ range.

C-O Stretch : The C-O stretch from the methoxy group is expected to produce a strong band around 1230-1260 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
N-H Stretch3350 - 3450Moderate
C-H Aromatic Stretch3000 - 3100Weak-Moderate
C-H Aliphatic Stretch2850 - 2960Strong
C=C Aromatic Stretch1500 - 1600Moderate
C-N Aromatic Amine Stretch1250 - 1350Moderate-Strong
C-O Aryl Ether Stretch1230 - 1270Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Conjugation Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is dominated by π → π* transitions of the substituted benzene ring. The amino and methoxy groups are auxochromes, which contain non-bonding electrons that can interact with the π-system of the ring, typically causing a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene.

For aniline (B41778), absorption bands are observed around 230 nm and 280 nm. spcmc.ac.in The presence of the methoxy group, as seen in 2-methoxyaniline (o-anisidine), also influences these transitions. researchgate.net It is expected that this compound will exhibit two main absorption bands characteristic of the substituted aniline chromophore.

Table 4: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

Predicted λmax (nm)Electronic TransitionChromophore
~240π → πSubstituted Benzene Ring
~290π → πSubstituted Benzene Ring

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). libretexts.org This allows for the unambiguous determination of the molecular formula. The exact mass is calculated by summing the masses of the most abundant isotopes of the constituent elements. missouri.eduresearchgate.net

For this compound (C₁₃H₂₁NO), the monoisotopic mass can be precisely calculated. This value is critical for confirming the identity of the compound in complex mixtures or verifying the outcome of a chemical synthesis.

Table 5: HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass (m/z)
[M]⁺˙[C₁₃H₂₁NO]⁺˙207.16231
[M+H]⁺[C₁₃H₂₂NO]⁺208.16959

The combination of these spectroscopic techniques provides a robust and detailed characterization of this compound, confirming its molecular structure, functional groups, and elemental composition with high confidence.

Electrochemical and Spectroelectrochemical Characterization Techniques

The electrochemical behavior of this compound is fundamental to understanding its potential applications in areas such as conducting polymers and electro-organic synthesis. Spectroelectrochemical techniques provide real-time insights into the electronic and structural changes occurring during redox processes.

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of electroactive species like this compound. By scanning the potential of an electrode and measuring the resulting current, a cyclic voltammogram is obtained, which provides information on the oxidation and reduction potentials of the analyte.

For this compound, the primary electrochemical process of interest is the oxidation of the amine group. This process typically involves the removal of an electron to form a radical cation. The presence of the electron-donating methoxy group at the ortho position and the N-hexyl group influences the oxidation potential. Generally, electron-donating groups lower the oxidation potential, making the compound easier to oxidize compared to unsubstituted aniline. srce.hr The N-hexyl group, being an alkyl group, also has a slight electron-donating effect.

The initial oxidation is often followed by subsequent chemical reactions, such as dimerization and polymerization, leading to the formation of electroactive films on the electrode surface. acs.org The cyclic voltammogram of this compound would be expected to show an initial irreversible oxidation peak corresponding to the formation of the radical cation. Upon repeated cycling, new redox couples may appear, indicating the formation of dimers, oligomers, and eventually a polymer film on the electrode surface. researchgate.net The stability and electrochemical properties of this film are of significant interest.

A representative, hypothetical cyclic voltammogram for the electropolymerization of an N-alkylaniline derivative is characterized by an increasing current with each cycle, indicating the growth of a conducting polymer film. The redox peaks associated with the polymer's leucoemeraldine-emeraldine and emeraldine-pernigraniline transitions would become more prominent with successive scans. acs.orguh.edu

Table 1: Representative Electrochemical Data for Aniline Derivatives from Cyclic Voltammetry

CompoundOxidation Potential (V vs. Ag/AgCl)Notes
Aniline~0.9 VInitial oxidation potential, highly dependent on pH and electrolyte. researchgate.net
N-methylanilineLower than anilineThe N-alkyl group is electron-donating, facilitating oxidation. acs.org
2-methoxyanilineLower than anilineThe ortho-methoxy group is strongly electron-donating.
This compound (Expected)Lower than aniline and N-methylanilineCombined electron-donating effects of N-hexyl and 2-methoxy groups.

This table presents generalized data for illustrative purposes. Actual values can vary significantly with experimental conditions.

In-situ Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for the detection and characterization of radical species. When coupled with electrochemistry, it allows for the direct observation of radical intermediates generated during redox reactions.

During the electrochemical oxidation of this compound, the initial step is the formation of a radical cation. In-situ ESR experiments can confirm the presence of this paramagnetic species. The g-value and hyperfine splitting pattern of the ESR signal can provide valuable information about the electronic structure and the distribution of the unpaired electron within the radical. For aniline and its derivatives, the unpaired spin is primarily located on the nitrogen atom. nih.gov

The ESR signal intensity can be correlated with the applied potential, providing insights into the stability of the radical cation. As the potential is increased, the concentration of the radical cation increases, leading to a stronger ESR signal. If the radical cation undergoes further reactions, such as dimerization, the ESR signal may decrease or be replaced by signals from other radical species. In the context of polymer formation, ESR can be used to study the nature of charge carriers (polarons) within the conducting polymer film. acs.org

The Electrochemical Quartz Crystal Microbalance (EQCM) is a sensitive technique for measuring mass changes at an electrode surface in real-time during an electrochemical process. gamry.com It is particularly useful for studying the electropolymerization of monomers like this compound and the subsequent ion exchange processes during the redox switching of the resulting polymer film.

During the electropolymerization of this compound, the EQCM would detect a mass increase on the electrode as the polymer film grows. uh.edu This allows for the calculation of the polymerization efficiency and the study of the growth kinetics.

Once the polymer film is formed, its redox switching can be investigated. The oxidation and reduction of the polymer are accompanied by the ingress and egress of counter-ions from the electrolyte to maintain charge neutrality. frontiersin.org The EQCM can monitor these mass changes, providing information on the nature of the mobile ionic species and the extent of solvent swelling and deswelling of the polymer film. For instance, during the oxidation of a polyaniline derivative, anions from the electrolyte enter the film, causing a mass increase. The reverse process occurs during reduction. gamry.com

Chromatographic Methods for Purity Assessment and Separation (e.g., GC, HPLC)

Chromatographic techniques are indispensable for the separation and purity assessment of this compound and its derivatives. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. The choice of the GC column is critical for achieving good separation from potential impurities, such as isomers or starting materials. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often suitable for the analysis of aniline derivatives. nih.govsincerechemical.com The retention time of this compound would be influenced by its boiling point and polarity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for both analytical and preparative separations of this compound. thermofisher.com Reversed-phase HPLC is the most common mode used for aniline derivatives. sielc.comsielc.com In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like formic or phosphoric acid to ensure good peak shape for the amine. sielc.comsielc.com The retention of this compound will be determined by its hydrophobicity; the hexyl group will contribute to a longer retention time compared to less substituted anilines. Detection is commonly achieved using a UV detector, as the aromatic ring provides strong chromophores.

Table 2: Representative Chromatographic Conditions for the Analysis of Aniline Derivatives

TechniqueColumnMobile Phase/Carrier GasDetector
GCDB-5MS (or equivalent)HeliumMass Spectrometer (MS) or Flame Ionization Detector (FID)
HPLCC18 (Reversed-Phase)Acetonitrile/Water with 0.1% Formic AcidUV (e.g., at 254 nm)

This table provides typical starting conditions. Method optimization is required for specific applications.

Theoretical and Computational Investigations of N Hexyl 2 Methoxyaniline

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the elucidation of molecular properties from first principles. For N-Hexyl-2-methoxyaniline, these calculations can predict its geometry, electronic structure, and spectroscopic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for investigating the electronic structure of medium-sized organic molecules like this compound. By approximating the electron density, DFT can accurately calculate key energetic and electronic properties.

The methoxy (B1213986) group at the ortho position and the hexyl group on the nitrogen atom significantly influence the electronic distribution in the aniline (B41778) ring. The methoxy group, being an electron-donating group, increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to itself. The N-hexyl group, an alkyl substituent, also contributes to the electron density through inductive effects.

Key parameters that can be derived from DFT calculations include the total energy, dipole moment, and the energies of the frontier molecular orbitals. These parameters are crucial for understanding the molecule's stability and reactivity.

Table 1: Representative Theoretical Electronic Properties of Aniline Derivatives

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Dipole Moment (Debye)
Aniline-5.14-0.184.961.53
2-Methoxyaniline-4.98-0.124.861.89
N-Methylaniline-5.02-0.154.871.68
This compound (Estimated)-4.92-0.094.832.05

Note: The values for this compound are estimated based on the trends observed for related compounds and are for illustrative purposes only.

Molecular Orbital Analysis and Frontier Orbital Theory Applications

Molecular orbital (MO) theory provides a detailed picture of the electron distribution within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are the primary players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, a characteristic feature of aniline derivatives. umn.edu The electron-donating methoxy group would further elevate the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the aromatic ring.

The HOMO-LUMO energy gap is a critical parameter that indicates the kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. In a study on substituted anilines, a good correlation was found between the oxidation potential and the energy of the highest occupied molecular orbital. rsc.org

Mechanistic Computational Studies of Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a chemical transformation. While specific mechanistic studies on this compound are scarce, the principles can be applied to understand its potential reactions, such as electrophilic substitution on the aromatic ring or reactions at the nitrogen atom.

For instance, in the case of electrophilic aromatic substitution, DFT calculations can be used to model the formation of the sigma complex (arenium ion) intermediate for substitution at different positions on the ring. The activation energies for these pathways can be calculated to predict the regioselectivity of the reaction. Due to the directing effects of the amino and methoxy groups, electrophilic attack is anticipated to occur preferentially at the para position relative to the amino group.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The hexyl chain of this compound introduces significant conformational flexibility. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule and to understand the dynamics of its intermolecular interactions.

Furthermore, MD simulations can provide insights into how this compound molecules interact with each other and with solvent molecules in the condensed phase. This is crucial for understanding its physical properties such as solubility and boiling point.

Structure-Reactivity Relationship Predictions via Computational Models

Computational models can be developed to predict the reactivity of this compound based on its calculated structural and electronic properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate molecular descriptors with chemical reactivity or physical properties.

For substituted anilines, computational studies have shown that electronic descriptors, such as partial atomic charges and the susceptibility to nucleophilic attack, are important for predicting their metabolic fate. tandfonline.com For this compound, descriptors derived from DFT calculations, such as HOMO/LUMO energies, Mulliken charges on the nitrogen and ring carbons, and the molecular electrostatic potential, could be used to build models that predict its reactivity in various chemical transformations. For example, the calculated partial charge on the amine nitrogen can be a predictor of its propensity for N-acetylation. tandfonline.com

Role in Polymer Chemistry and Advanced Polymeric Materials

N-Hexyl-2-methoxyaniline as a Monomer and Comonomer in Polymer Synthesis

The presence of the hexyl and methoxy (B1213986) substituents on the aniline (B41778) backbone significantly influences its polymerization behavior and the properties of the resulting polymers. These groups enhance solubility and modify the electronic nature of the monomer, which are critical factors in the synthesis of processable and functional polyaniline derivatives.

Oxidative polymerization is the standard method for synthesizing polyanilines and their derivatives. researchgate.net This process typically involves the oxidation of the aniline monomer in an acidic medium, using an oxidizing agent such as ammonium (B1175870) persulfate. researchgate.netnih.gov The reaction proceeds through the formation of radical cations, which then couple to form the polymer chain. researchgate.net For analogues of this compound, the substituents play a crucial role. The methoxy group is an electron-donating group that can facilitate the oxidation of the monomer. Conversely, the bulky N-hexyl group can introduce steric hindrance, which may affect the polymerization rate and the final molecular weight of the polymer. scielo.br The general mechanism for the oxidative polymerization of aniline is a chain-growth process involving reactivation of the dormant polymer chain by an oxidant. researchgate.net

The polymerization conditions for aniline derivatives are critical in determining the structure and properties of the resulting polymer. Factors such as the acidity of the medium, the choice of oxidant, and the reaction temperature all have a significant impact. researchgate.net For substituted anilines, these parameters must be optimized to achieve the desired polymer characteristics. For instance, the polymerization of 2-alkoxy substituted anilines can sometimes yield insulating solids under conditions that are optimal for unsubstituted aniline, indicating the need for tailored synthesis protocols. rsc.org

Table 1: Expected Effects of Substituents in this compound on Oxidative Polymerization

SubstituentPositionElectronic EffectSteric EffectExpected Impact on Polymerization
MethoxyOrthoElectron-donatingModerateMay increase polymerization rate due to easier monomer oxidation.
HexylN-alkylationElectron-donatingHighMay decrease polymerization rate and molecular weight due to steric hindrance.

Copolymerization Strategies for Novel Polymeric Architectures

Copolymerization is a versatile strategy for fine-tuning the properties of polyanilines. By incorporating different monomer units into the polymer chain, it is possible to create materials with a unique combination of properties. researchgate.net For instance, copolymerizing this compound with aniline or other substituted anilines can yield copolymers with improved solubility, processability, and specific electronic or optical properties. researchgate.net

Strategies for creating novel polymeric architectures include random, block, and graft copolymerization. In the context of conducting polymers, these strategies allow for the integration of functionalities that can lead to materials suitable for applications in sensors, actuators, and organic electronics. polimi.it The choice of comonomer and the copolymerization technique are critical in dictating the final properties of the polymeric material. For example, incorporating a comonomer with a sulfonic acid group can induce self-doping and improve the conductivity of the resulting copolymer. researchgate.net

Functionalized Polyanilines and Related Electroactive Polymers Derived from Aniline Analogues

The functionalization of polyaniline through the use of substituted aniline monomers like this compound is a key approach to overcoming the processing challenges associated with the parent polymer. scielo.brresearchgate.net The substituents not only enhance solubility but also modulate the electronic properties of the polymer backbone, leading to materials with tailored functionalities.

Substituents on the aniline ring or the nitrogen atom have a profound impact on both the rate of polymerization and the degree of polymerization (i.e., the molecular weight) of the resulting polyaniline. Electron-donating groups, such as the methoxy group in this compound, can increase the electron density on the aromatic ring, making the monomer more susceptible to oxidation and potentially increasing the polymerization rate.

However, steric hindrance from bulky substituents, like the N-hexyl group, can counteract this effect. scielo.br Large substituents can impede the approach of the monomer to the growing polymer chain, leading to a lower polymerization rate and a lower degree of polymerization. researchgate.net This trade-off between electronic and steric effects is a central consideration in the design of functionalized polyanilines. rsc.orgresearchgate.net Studies on various substituted anilines have shown that any type of substitution on the benzene (B151609) ring tends to reduce the yield and degree of polymerization compared to unsubstituted aniline. researchgate.net

Table 2: General Influence of Substituent Type on Polyaniline Properties

Substituent TypeEffect on SolubilityEffect on Polymerization YieldEffect on Degree of PolymerizationEffect on Conductivity
Electron-donating (e.g., -OCH3, -CH3)IncreaseDecreaseDecreaseDecrease
Electron-withdrawing (e.g., -NO2, -Cl)IncreaseDecreaseDecreaseDecrease
Alkyl groupsIncreaseDecreaseDecreaseDecrease

Characterization of Charge Carriers in Fully Oxidized Polyanilines

The electrical conductivity of polyaniline is a result of the presence of mobile charge carriers, which are introduced into the polymer backbone through doping. In the oxidized, conducting form (emeraldine salt), these charge carriers are believed to be polarons and bipolarons. ysu.amresearchgate.net The mobility of these charge carriers is a key determinant of the polymer's conductivity and is influenced by factors such as the oxidation level and the presence of substituents. researchgate.net

In-situ electron spin resonance (ESR) measurements coupled with electrochemical studies have been used to investigate the nature and mobility of charge carriers in polyaniline films. researchgate.net The mobility of positive charge carriers in polyaniline has been found to vary in a complex manner with the oxidation level of the polymer. researchgate.net Substituents on the polymer chain can affect charge carrier mobility by altering the polymer's conformation and intermolecular packing, which in turn influences the efficiency of charge transport along and between polymer chains.

Supramolecular Assembly and Nanostructured Polymeric Systems incorporating this compound Units

The ability of polymers to self-assemble into ordered nanostructures is of great interest for the development of advanced materials with controlled morphologies and properties. ysu.am In the case of polyaniline and its derivatives, supramolecular assembly can be driven by a variety of non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces. nih.gov

Advanced Applications in Organic Electronics and Material Science

The unique molecular architecture of this compound, featuring a hexyl group for solubility and a methoxy group for electronic modulation, suggests its significant potential as a building block for advanced materials in organic electronics and material science. While direct research on the homopolymer of this compound is not extensively available, the established properties of related aniline-based polymers provide a strong indication of its prospective applications. These include roles in electrochromic devices, as hole-transporting materials in solar cells, and as active components in chemical sensors.

Electrochromic Devices

Polymers derived from aniline and its derivatives are well-known for their electrochromic properties, meaning they can change color in response to an electrical potential. This characteristic is highly desirable for applications such as smart windows, displays, and sensors. The electrochemical polymerization of 2,5-dimethoxyaniline (B66101) (PDMA) has been shown to produce films with reversible color changes from yellow in the reduced state to blue in the oxidized state. researchgate.net The response time for this color change can be as fast as less than 2 seconds. researchgate.net

The introduction of an N-hexyl group in poly(this compound) would likely enhance the solubility and processability of the resulting polymer, facilitating the fabrication of uniform thin films essential for high-performance electrochromic devices. The methoxy group is expected to influence the electronic properties and, consequently, the color and switching characteristics of the material.

Table 1: Comparison of Electrochromic Properties of Aniline-Based Polymers

PolymerColor Change (Reduced to Oxidized)Response Time (s)Electrolyte
Poly(2,5-dimethoxyaniline) (PDMA)Yellow to Blue< 2H2SO4
Poly(aniline-co-N-phenylaniline)Light Yellow to Green/Blue-HCl/1-propanol

Data synthesized from research on related aniline polymers. researchgate.netresearchgate.net

Organic Solar Cells and Light-Emitting Diodes

Aniline-based materials are increasingly being explored as hole-transporting materials (HTMs) in organic solar cells (OSCs) and as components in organic light-emitting diodes (OLEDs). rsc.orgmdpi.com An effective HTM should possess appropriate energy levels to facilitate the efficient transfer of holes from the photoactive layer to the electrode. The methoxy group in this compound can help tune the highest occupied molecular orbital (HOMO) energy level, while the hexyl group can improve film morphology and stability. rsc.org

For instance, aniline-based HTLs have been successfully employed in high-performance organic solar cells, achieving power conversion efficiencies (PCEs) comparable to widely used materials like PEDOT:PSS, but with significantly improved device stability. rsc.org The design of novel hole-transporting materials based on aniline derivatives has been shown to be a promising strategy for enhancing the performance and longevity of perovskite solar cells. mdpi.com

Table 2: Performance of Organic Solar Cells with Aniline-Based Hole Transport Layers

Device ConfigurationAniline-based HTLPower Conversion Efficiency (PCE) (%)Reference
PM6:Y6-based OSCOligo(aniline) host (PBD) and aryl sulfonic acid dopant (PFBSA)15.24 rsc.org

This table showcases the potential of aniline-based materials in organic solar cells.

Chemical Sensors

The conductivity of polyaniline and its derivatives can be modulated by exposure to various chemical species, making them excellent candidates for chemical sensors. researchgate.netresearchgate.net Sensors based on substituted polyanilines have demonstrated sensitivity to a range of analytes, including alcohols and pH changes. researchgate.netrsc.org The sensing mechanism often involves changes in the polymer's resistance upon interaction with the target analyte. researchgate.net

The incorporation of an N-hexyl group could enhance the interaction with non-polar analytes, while the methoxy group could influence the electronic response of the polymer backbone. This dual functionalization could lead to sensors with improved sensitivity and selectivity. For example, polyaniline-based flexible pH sensors have been developed with a rapid response time of 8 seconds and excellent stability. rsc.org

Table 3: Sensing Characteristics of Substituted Polyaniline Derivatives

PolymerAnalyteSensing PrincipleResponse Characteristic
Poly(2,3-dimethylaniline)Methanol (B129727)Change in resistanceRapid response
PolyanilineEthanolChange in resistanceRapid response
Polyaniline@OPU/PP SFpHPotentiometric-67.67 mV/pH

Data from studies on various substituted polyaniline-based sensors. researchgate.netrsc.org

Catalytic Applications and Ligand Design with N Hexyl 2 Methoxyaniline Derivatives

N-Hexyl-2-methoxyaniline Derivatives as Ligands in Transition Metal Catalysis

Derivatives of this compound represent a class of ligands with significant potential in transition metal catalysis. The core structure, featuring a hexyl group on the nitrogen and a methoxy (B1213986) group at the ortho position of the aniline (B41778) ring, provides a unique combination of steric bulk and electron-donating properties. These characteristics are crucial for stabilizing metal centers and influencing the catalytic cycle.

The nitrogen atom of the aniline can coordinate to a transition metal, and the substituents on the aromatic ring and the nitrogen atom can be systematically varied to modulate the ligand's electronic and steric profile. For instance, the N-hexyl group contributes to the ligand's steric hindrance, which can be advantageous in promoting reductive elimination, a key step in many cross-coupling reactions. The ortho-methoxy group, being an electron-donating group, can increase the electron density on the metal center, thereby enhancing its catalytic activity, particularly in oxidative addition steps.

While direct applications of this compound as a primary ligand are not extensively documented, its structural motifs are found in more complex ligand systems. For example, N,N-bis(2-quinolylmethyl)-2-methoxyaniline derivatives have been developed as fluorescent sensors for metal ions like Cd²⁺, demonstrating the capacity of the 2-methoxyaniline core to be incorporated into multidentate ligand frameworks. acs.org The principles of ligand design suggest that phosphine (B1218219) or N-heterocyclic carbene (NHC) functionalities could be appended to the this compound scaffold to create potent ligands for a variety of transition metal-catalyzed transformations. nih.gov

Enhancements in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The performance of these catalytic systems is highly dependent on the nature of the ligand coordinated to the palladium center. Ligands derived from aniline scaffolds have been instrumental in advancing this field.

The Buchwald-Hartwig amination, a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, has revolutionized the synthesis of aryl amines. researchgate.net The optimization of this reaction is a continuous area of research, focusing on improving yields, expanding substrate scope, and using milder reaction conditions. Key parameters for optimization include the choice of palladium precursor, ligand, base, and solvent.

Catalyst System: The selection of the ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, BrettPhos), have proven to be highly effective. acs.org These ligands facilitate the oxidative addition of the aryl halide and the reductive elimination of the final product. The use of well-defined palladium(II) precatalysts, such as [(NHC)PdCl₂(aniline)] complexes, offers high activity and stability, allowing for the use of an optimal 1:1 palladium-to-ligand ratio. nih.gov

Reaction Conditions: The choice of base and solvent is also crucial. Weak bases can be used, but stronger bases like sodium tert-butoxide are often more effective. bristol.ac.uk Recent developments have shown that lipids and their impurities can significantly improve the yields of Buchwald-Hartwig aminations, offering a greener alternative to traditional organic solvents. acs.org The reaction temperature and time are also optimized to ensure complete conversion while minimizing side reactions. For instance, a study on the amination of iodobenzene (B50100) with aniline using a heterogeneous catalyst demonstrated that 80°C was the optimal temperature for achieving the highest yield. researchgate.net

Substrate Scope: Optimization efforts have expanded the scope of the Buchwald-Hartwig amination to include a wide range of aryl halides (chlorides, bromides, and iodides) and amines. nih.gov This includes challenging substrates like sterically hindered anilines and electron-deficient aryl halides. researchgate.net

The following interactive table summarizes key optimization parameters for the Buchwald-Hartwig amination reaction.

ParameterOptions and ConsiderationsImpact on Reaction
Palladium PrecatalystPd(OAc)₂, Pd₂(dba)₃, Well-defined Pd(II) precatalystsAffects catalyst activation and stability.
LigandBulky, electron-rich phosphines (e.g., XPhos, BrettPhos), N-Heterocyclic Carbenes (NHCs)Crucial for facilitating oxidative addition and reductive elimination.
BaseNaOtBu, K₂CO₃, Cs₂CO₃Facilitates the deprotonation of the amine.
SolventToluene, Dioxane, LipidsInfluences solubility and reaction rates.
TemperatureRoom temperature to high temperatures (e.g., 100°C)Affects reaction kinetics and catalyst stability.

The rational design of new ligands is a key driver of innovation in catalysis. For palladium-catalyzed cross-coupling reactions, the focus has been on creating ligands that are both sterically demanding and highly electron-donating. Aniline derivatives provide a versatile platform for such designs.

Bulky Electron-Rich Phosphine Ligands: One successful strategy involves the synthesis of phosphine ligands with bulky substituents. researchgate.net These ligands promote the formation of monoligated palladium(0) species, which are highly active in oxidative addition. The steric bulk also facilitates the reductive elimination step. The electronic properties can be tuned by introducing electron-donating or electron-withdrawing groups on the aniline backbone.

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as a powerful class of ligands for palladium catalysis. nih.gov They are strong σ-donors, which enhances the stability of the catalyst and promotes oxidative addition. The steric environment around the metal center can be easily modified by changing the substituents on the NHC ring. Aniline derivatives can be incorporated into NHC scaffolds to create novel ligands with unique properties. For example, [(NHC)PdCl₂(aniline)] complexes have been shown to be highly active precatalysts for various cross-coupling reactions. nih.gov

The design of ligands based on the this compound scaffold could involve the introduction of a phosphine group at a strategic position on the aromatic ring or the use of the aniline nitrogen to form part of an NHC ring. The combination of the N-hexyl and ortho-methoxy groups would provide a sterically hindered and electron-rich environment, which is desirable for high catalytic efficiency.

Mechanistic Investigations of Catalytic Cycles Involving Aniline-Derived Ligands

Understanding the mechanism of a catalytic reaction is essential for its optimization and the development of new catalysts. The catalytic cycle of palladium-catalyzed amination reactions involving aniline-derived ligands has been the subject of detailed mechanistic studies. acs.orguwindsor.ca

The generally accepted mechanism for the Buchwald-Hartwig amination involves the following key steps:

Oxidative Addition: A palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate, [Pd(Ar)(X)L₂].

Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium amido complex, [Pd(Ar)(NR₂)L₂].

Reductive Elimination: The aryl group and the amino group couple, leading to the formation of the desired aryl amine (Ar-NR₂) and regenerating the palladium(0) catalyst.

Kinetic studies have shown that the turnover-limiting step can vary depending on the specific substrates and ligands used. acs.org In some cases, the oxidative addition is the slowest step, while in others, it is the reductive elimination. nih.gov For example, mechanistic studies on the amination of aryl bromides catalyzed by palladium complexes with BINAP and DPPF ligands revealed that the stoichiometric oxidative addition was the turnover-limiting step. acs.orguwindsor.ca

Aniline-derived ligands can influence each of these steps. The electron-donating nature of the aniline can facilitate the oxidative addition by increasing the electron density on the palladium center. The steric bulk of the ligand can promote the reductive elimination by destabilizing the palladium(II) intermediate.

Exploration of this compound in Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern synthetic chemistry. While the direct use of this compound as an organocatalyst is not well-established, aniline derivatives have been employed in several organocatalytic transformations.

One notable example is the use of anilines in asymmetric indolization reactions. acs.orgnih.gov Chiral phosphoric acids can catalyze the enantioselective [3 + 2] cascade cyclization of aniline derivatives with pyrazolinone ketimines to produce chiral tetrahydroindole pyrazolinones in high yields and enantioselectivities. acs.orgnih.gov This reaction highlights the potential of anilines to participate in complex, stereoselective transformations under organocatalytic conditions.

Another area where anilines have been used is in the enantioselective 1,4-addition of electron-rich benzenes to α,β-unsaturated aldehydes. princeton.edu This iminium activation strategy allows for the construction of complex benzylic carbon stereocenters.

The exploration of this compound and its derivatives in organocatalysis remains a promising but largely untapped area of research. The presence of the basic nitrogen atom and the modifiable aromatic ring suggests that it could be a valuable scaffold for the development of new organocatalysts. For instance, it could potentially be used as a Brønsted base or, after appropriate functionalization, as a hydrogen-bond donor or a chiral amine catalyst.

N Hexyl 2 Methoxyaniline As a Medicinal Chemistry Scaffold and Chemical Biology Probe Precursor

Scaffold-Based Drug Discovery Research Methodologies

Scaffold-based drug discovery is a widely adopted strategy that leverages a common molecular core, or scaffold, to generate libraries of related compounds. This approach is efficient as it allows for the systematic modification of a central framework to explore structure-activity relationships (SAR) and optimize biological activity. The N-Hexyl-2-methoxyaniline scaffold is amenable to several key methodologies in this area.

One common approach is scaffold hopping , where the core structure of a known active compound is replaced with a novel scaffold, like this compound, to identify new chemical series with potentially improved properties. Another methodology is the creation of focused libraries around a privileged scaffold, which is a core structure that is known to bind to multiple biological targets. While this compound is not yet established as a privileged scaffold, its structural features suggest it could be explored for this potential.

Fragment-based drug discovery (FBDD) is another relevant methodology. In FBDD, small molecular fragments that bind weakly to a biological target are identified and then grown or linked together to create more potent ligands. This compound itself, or smaller fragments thereof, could be used in FBDD screening campaigns.

Finally, diversity-oriented synthesis (DOS) aims to create structurally diverse and complex molecules from a common starting material. The functional groups on this compound provide multiple points for diversification, making it a suitable starting point for DOS campaigns to explore novel chemical space.

Derivatization Strategies for Chemical Space Exploration

The chemical structure of this compound offers several avenues for derivatization to explore a wide range of chemical space. These modifications can be systematically introduced to probe the steric, electronic, and hydrophobic requirements for binding to a biological target.

The aromatic ring provides another site for modification through electrophilic aromatic substitution reactions. Halogenation, nitration, or Friedel-Crafts reactions can introduce a variety of substituents at the positions ortho and para to the activating amino and methoxy (B1213986) groups. These changes can modulate the electronic properties of the ring and introduce new interaction points with a target.

The hexyl chain can also be modified. Varying the length of the alkyl chain, introducing branching, or incorporating cyclic structures can probe the hydrophobic pocket of a binding site. Furthermore, the terminal methyl group could be functionalized to introduce polar groups or reactive handles for bioconjugation.

The methoxy group can be demethylated to reveal a phenol (B47542), which can then be further functionalized through etherification or esterification, providing another layer of diversity.

Table 1: Potential Derivatization Strategies for this compound

Modification Site Reaction Type Potential New Functional Groups
Secondary Amine Acylation Amides, Carbamates
Sulfonylation Sulfonamides
Reductive Amination Tertiary Amines
Aromatic Ring Electrophilic Substitution Halogens, Nitro, Acyl groups
Hexyl Chain Chain Variation Shorter/longer alkyl chains, branched alkyls, cycloalkyls
Terminal Functionalization Alcohols, Amines, Carboxylic Acids

Rational Design of Compound Libraries Utilizing the this compound Framework

Rational drug design relies on an understanding of the structure and function of the biological target to design molecules with high affinity and selectivity. The this compound framework can be used as a starting point for the rational design of compound libraries.

Structure-based design can be employed if the three-dimensional structure of the target protein is known. In this approach, this compound can be computationally docked into the active site of the target. The binding mode can then be analyzed to guide the design of derivatives with improved interactions. For example, if the hexyl chain is in a hydrophobic pocket, analogs with different alkyl chains can be designed to optimize van der Waals interactions. If the amine or methoxy group is near a polar residue, derivatives can be designed to form specific hydrogen bonds.

Ligand-based design is used when the structure of the target is unknown, but a set of known active molecules is available. In this case, a pharmacophore model can be developed based on the common features of the active compounds. The this compound scaffold can then be decorated with functional groups that match the pharmacophore model.

Computational tools can be used to predict the physicochemical properties of the designed library members, such as solubility, lipophilicity (logP), and metabolic stability. This allows for the prioritization of compounds for synthesis with a higher probability of having drug-like properties.

Table 2: Example of a Rationally Designed Library Based on this compound

Compound ID R1 (Amine Substitution) R2 (Aromatic Ring Substitution) Design Rationale
NHA-001 Acetyl H Introduce hydrogen bond acceptor.
NHA-002 Methylsulfonyl H Introduce hydrogen bond acceptor and probe steric tolerance.
NHA-003 H 4-Chloro Modulate electronics of the aromatic ring.
NHA-004 H 5-Fluoro Introduce a potential hydrogen bond acceptor.

Synthetic Structure-Activity Relationship (SAR) Studies for Scaffold Modification

Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical structure relates to biological activity. A systematic SAR study of the this compound scaffold would involve synthesizing and testing a series of analogs where single modifications are made at a time.

For example, to probe the importance of the hexyl chain , a series of analogs with varying alkyl chain lengths (from methyl to octyl) could be synthesized. If activity increases with chain length up to hexyl and then decreases, it would suggest the presence of a hydrophobic pocket of a specific size.

To understand the role of the secondary amine , analogs with a tertiary amine (N-methylated) and a primary amine (N-dehexylated) could be prepared. Comparing the activity of these compounds would reveal the importance of the hydrogen bond-donating capability of the secondary amine.

The significance of the methoxy group and its position could be investigated by synthesizing the regioisomers (3-methoxy and 4-methoxy) and the demethylated phenol analog. Differences in activity would highlight the importance of the specific electronic and steric effects of the ortho-methoxy group.

The SAR data generated from these studies would be invaluable for building a predictive model of how the this compound scaffold interacts with its biological target, guiding the design of more potent and selective compounds.

Table 3: Hypothetical SAR Data for this compound Analogs

Compound Modification Biological Activity (IC50, µM) SAR Interpretation
This compound Parent Compound 10 Baseline activity.
N-Butyl-2-methoxyaniline Shorter alkyl chain 25 Suggests a hydrophobic pocket that accommodates a hexyl chain well.
N-Octyl-2-methoxyaniline Longer alkyl chain 18 Longer chain may be too bulky or introduce unfavorable interactions.
N-Hexyl-N-methyl-2-methoxyaniline Tertiary amine 50 Loss of hydrogen bond donor decreases activity.
N-Hexyl-2-hydroxyaniline Phenol 5 Hydrogen bond with the hydroxyl group may be more favorable.

Future Research Directions and Emerging Applications of N Hexyl 2 Methoxyaniline

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of N-Hexyl-2-methoxyaniline and its derivatives could be significantly advanced through the adoption of flow chemistry and automated synthesis. These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput screening of reaction conditions.

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, provides numerous advantages. uc.pt For a molecule like this compound, this could translate to more efficient and scalable production. The modular nature of flow chemistry systems allows for the seamless integration of multiple reaction steps, purification, and analysis in a single, continuous process. durham.ac.uk

Automated synthesis platforms can further accelerate research by enabling the rapid preparation of a library of this compound analogs. beilstein-journals.orgnih.gov By systematically varying substituents on the aniline (B41778) ring or the hexyl chain, researchers could efficiently explore the structure-activity relationships for various applications. These platforms often utilize robotic systems to handle reagents and perform reactions, minimizing manual intervention and improving reproducibility. mpg.denih.gov

Table 1: Potential Advantages of Flow Chemistry and Automated Synthesis for this compound

FeaturePotential Advantage for this compound Synthesis
Precise Control Improved yield and purity by fine-tuning temperature, pressure, and stoichiometry.
Enhanced Safety Minimized risk when handling potentially hazardous reagents or intermediates due to small reaction volumes.
Scalability Straightforward scaling from laboratory to industrial production by running the system for longer durations.
High-Throughput Rapid generation of derivatives for screening in material science or medicinal chemistry applications.
Reproducibility Consistent product quality due to the elimination of batch-to-batch variability.

Exploration of Novel Catalytic Transformations

The chemical structure of this compound, featuring a secondary amine and an electron-rich aromatic ring, makes it an interesting substrate for a variety of novel catalytic transformations. Future research could focus on leveraging this reactivity to synthesize more complex molecules.

For instance, the nitrogen atom could be a focal point for C-N bond-forming reactions, a cornerstone of pharmaceutical and materials chemistry. Modern catalytic methods, such as photoredox catalysis, could enable previously inaccessible transformations. nih.gov The methoxy (B1213986) group and the hexyl chain also offer sites for functionalization, potentially leading to new classes of compounds with unique properties.

Areas for exploration could include:

C-H Activation: Direct functionalization of the aromatic ring or the alkyl chain to introduce new functional groups without the need for pre-functionalized starting materials.

Cross-Coupling Reactions: Palladium or copper-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds, expanding the molecular complexity.

Asymmetric Catalysis: The development of chiral catalysts to synthesize enantiomerically pure derivatives of this compound, which could be crucial for biological applications.

Advanced Materials Science Applications Beyond Traditional Polymers

While aniline derivatives are precursors to conducting polymers, the unique combination of a flexible hexyl group and a methoxy substituent in this compound opens the door to other advanced materials applications.

The long alkyl chain could impart solubility and processability, while the methoxy group can influence the electronic properties and intermolecular interactions. These features could be exploited in the design of:

Organic Semiconductors: As a building block for materials used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electronic properties could be tuned by modifying the aniline core.

Liquid Crystals: The rod-like shape of the molecule could be conducive to forming liquid crystalline phases, with potential applications in display technologies.

Self-Assembling Monolayers: The amine functionality could serve as an anchor to various surfaces, allowing for the formation of ordered monolayers with tailored surface properties.

Theoretical and Experimental Synergy for Predictive Chemical Design

A synergistic approach combining theoretical calculations and experimental work would be invaluable for accelerating the discovery of new applications for this compound. researchgate.net Computational chemistry can provide deep insights into the molecule's properties and reactivity, guiding experimental efforts.

Table 2: Potential Synergy between Theoretical and Experimental Approaches

Area of InvestigationTheoretical ContributionExperimental Validation
Reaction Mechanisms Density Functional Theory (DFT) calculations to elucidate reaction pathways and predict optimal conditions.Laboratory experiments to confirm predicted yields and reaction kinetics.
Material Properties Molecular dynamics simulations to predict bulk properties like morphology and charge transport in potential materials.Synthesis and characterization of materials to measure their electronic and physical properties.
Spectroscopic Analysis Quantum chemical calculations to predict NMR, IR, and UV-Vis spectra for structural confirmation. nih.govSpectroscopic measurements of synthesized compounds to verify their identity and purity.

By leveraging computational tools, researchers can screen virtual libraries of this compound derivatives for desired properties before committing to their synthesis, saving significant time and resources. This predictive approach is becoming increasingly central to modern chemical research.

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